gamma-Secretase Inhibitor XXI
Overview
Description
Scientific Research Applications
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Neurodegenerative Disorder Research
- Summary of Application : Gamma-Secretase Inhibitor XXI is used in the research of neurodegenerative disorders. It plays a crucial role in the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis”. This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration .
- Methods of Application : The inhibitor is used in research to modulate γ-secretase, shifting the approach to targeting γ-secretase .
- Results or Outcomes : While the inhibitor has been a challenging drug target due to its complex structure and function, modulators have dramatically shifted the approach to targeting γ-secretase .
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Drug Development
- Summary of Application : Gamma-Secretase Inhibitor XXI is used in drug development. It has been reported to bind to presenilins and suppress the proteolytic cleavage of transmembrane protein substrates .
- Methods of Application : The inhibitor is applied in drug development settings to study its effects on the proteolytic cleavage of transmembrane protein substrates .
- Results or Outcomes : The outcomes of these studies are still being researched and are not yet fully understood .
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Amyloid Precursor Protein (APP) Research
- Summary of Application : Gamma-Secretase Inhibitor XXI is used in the research of Amyloid Precursor Protein (APP). It plays a crucial role in the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis”. This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration .
- Methods of Application : The inhibitor is used in research to modulate γ-secretase, shifting the approach to targeting γ-secretase .
- Results or Outcomes : While the inhibitor has been a challenging drug target due to its complex structure and function, modulators have dramatically shifted the approach to targeting γ-secretase .
-
Notch Signaling Pathway Research
- Summary of Application : Gamma-Secretase Inhibitor XXI is also used in the research of the Notch signaling pathway. It has been reported to bind to presenilins and suppress the proteolytic cleavage of transmembrane protein substrates .
- Methods of Application : The inhibitor is applied to cells in research settings to study its effects on the proteolytic cleavage of transmembrane protein substrates .
- Results or Outcomes : The outcomes of these studies are still being researched and are not yet fully understood .
Future Directions
properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZXGGOCLZBFB-IVCQMTBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042666 | |
Record name | Compound E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase Inhibitor XXI | |
CAS RN |
209986-17-4 | |
Record name | Compound E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.